![molecular formula C12H16N6S B1519576 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine CAS No. 1096943-32-6](/img/structure/B1519576.png)

4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine

Overview

Description

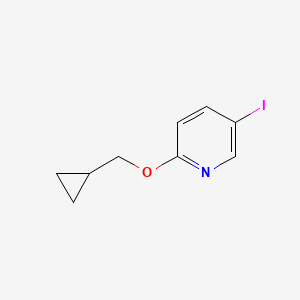

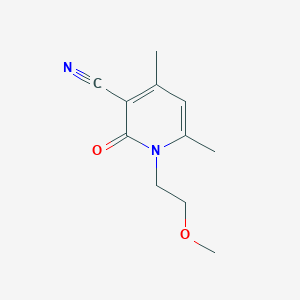

“4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 1096943-32-6 . It has a molecular weight of 276.37 . The IUPAC name for this compound is 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.37 .Scientific Research Applications

Antitumor Activity

This compound has been found to inhibit dihydrofolate reductase (DHFR), which is a key enzyme in the synthesis of nucleotides required for DNA replication. By inhibiting DHFR, the compound shows good antitumor effects, as seen in studies on carcinosarcoma in rats .

Antiviral Properties

Research indicates that derivatives of this compound have potential antiviral activities. The specific mechanisms and the viruses targeted would require further investigation to detail .

Anti-fibrotic Activities

Some derivatives of this compound have shown better anti-fibrotic activities than existing drugs like Pirfenidone. This suggests potential applications in treating fibrotic diseases .

Analgesic and Anti-inflammatory Activities

A series of derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds also show cyclooxygenase inhibition with minimal ulcerogenic potential, indicating their therapeutic potential in pain and inflammation management .

CDK2 Inhibition for Cancer Therapy

Derivatives of this compound have been discovered as CDK2 inhibitors, which are potential anticancer agents. CDK2 is critical for cell cycle regulation, and its inhibition can halt the proliferation of cancer cells .

Mechanism of Action

Target of Action

Compounds with a piperazine and pyrimidine structure are often involved in interactions with various types of receptors in the body, including G protein-coupled receptors and ion channels . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

The compound could interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or irreversible binding. The exact mode of action would depend on the compound’s structure and the nature of its target .

Biochemical Pathways

Depending on its targets, the compound could potentially influence a variety of biochemical pathways. For example, if it interacts with neurotransmitter receptors, it could affect signaling pathways in the nervous system .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors like its size, polarity, and stability. For example, compounds with a piperazine structure are often well-absorbed in the gastrointestinal tract and can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it acts as an inhibitor of a certain enzyme, it could decrease the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH values could affect the compound’s ionization state and therefore its ability to interact with its targets .

properties

IUPAC Name |

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6S/c13-11-16-10(9-19-11)8-17-4-6-18(7-5-17)12-14-2-1-3-15-12/h1-3,9H,4-8H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRLROGRYATDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)N)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B1519493.png)

amine hydrochloride](/img/structure/B1519499.png)

![{4-[2-(Dimethylamino)ethoxy]-3-methoxyphenyl}methanamine dihydrochloride](/img/structure/B1519502.png)

![5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519503.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)acetamide hydrochloride](/img/structure/B1519510.png)

![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile dihydrochloride](/img/structure/B1519515.png)

![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)